

Di-n-Amyl Disulfide: Application Notes for Food Flavoring

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Compound of Interest

Compound Name: *di-n-Amyl disulfide*

Cat. No.: *B090501*

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Introduction

Di-n-amyl disulfide, also known as dipentyl disulfide or by its FEMA number 4575 (for the isomeric diisoamyl disulfide), is a generally recognized as safe (GRAS) flavoring substance used in the food industry to impart savory, onion- and garlic-like notes.^{[1][2][3]} Its characteristic sulfurous aroma makes it a valuable component in creating authentic and complex flavor profiles in a variety of food products. This document provides detailed application notes, experimental protocols, and technical data for the use of **di-n-amyl disulfide** as a flavoring agent in food science.

Chemical and Physical Properties

Di-n-amyl disulfide is a symmetrical disulfide with the following properties:

Property	Value
Chemical Name	Dipentyl disulfide
Synonyms	Di-n-amyl disulfide, Amyl disulfide
CAS Number	112-51-6
FEMA Number	4575 (for diisoamyl disulfide)
Molecular Formula	C10H22S2
Molecular Weight	206.41 g/mol
Appearance	Colorless to pale yellow liquid
Odor Profile	Sweet, oniony, savory[1][2]
Solubility	Practically insoluble in water; soluble in ethanol[1]

Regulatory Status

Diisoamyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS substance under the number 4575.[1][3] This designation is based on a comprehensive safety evaluation by the FEMA Expert Panel.

Applications in Food Products

Di-n-amyl disulfide is a potent flavor ingredient and is typically used at very low concentrations. Its savory and pungent characteristics make it suitable for a wide range of food applications.

Recommended Usage Levels

The following table, based on the FEMA GRAS 24 publication, provides the average usual and maximum use levels for diisoamyl disulfide (FEMA No. 4575) in various food categories. It is important to note that these are guidelines, and optimal usage levels may vary depending on the specific food matrix and desired flavor profile.

Food Category	Average Usual Use Level (ppm)	Average Maximum Use Level (ppm)
Baked Goods	5	10
Beverages (Non-alcoholic)	0.1	3
Confections & Frostings	8	100
Frozen Dairy	5	50
Gelatins & Puddings	0.1	1
Meat Products	5	10
Processed Vegetables	5	25
Seasonings & Flavors	8	100
Snack Foods	5	10
Soft Candy	0.02	1
Soups	0.1	1

Data extracted from FEMA GRAS 24 publication snippets. A complete table was not available in the search results.

Experimental Protocols

Sensory Evaluation Protocol

Objective: To determine the sensory threshold and flavor profile of **di-n-amyl disulfide** in a specific food matrix.

Materials:

- **Di-n-amyl disulfide** (food grade)
- Food matrix (e.g., vegetable oil, aqueous solution with emulsifier, or a simple food base like unsalted broth)

- Trained sensory panel (8-12 members)
- Odor-free sample cups with lids
- Pipettes and glassware
- Sensory evaluation software or ballots

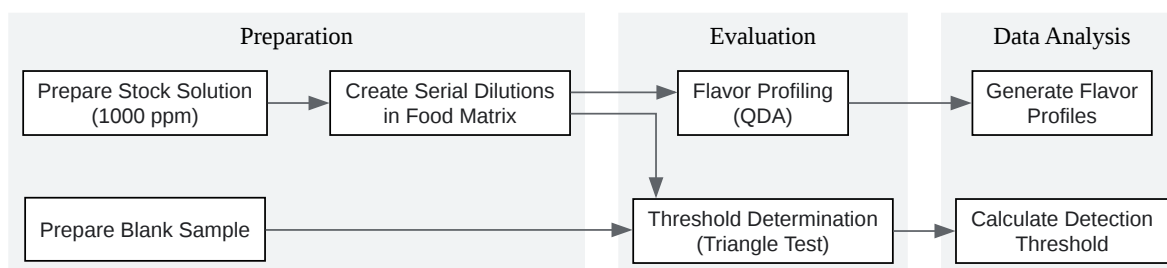
Methodology:

- Stock Solution Preparation: Prepare a stock solution of **di-n-amyl disulfide** in a suitable solvent (e.g., ethanol or propylene glycol) at a concentration of 1000 ppm.
- Sample Preparation:
 - Prepare a series of dilutions from the stock solution in the chosen food matrix. The concentration range should span from below the expected detection threshold to a level that is clearly perceptible. A logarithmic scale is recommended (e.g., 0.01, 0.1, 1, 10, 100 ppb).
 - Prepare a blank sample (food matrix without added **di-n-amyl disulfide**).
- Sensory Evaluation Method (Triangle Test for Threshold Determination):
 - Present panelists with three samples: two are identical (either both blank or both with a specific concentration of the disulfide), and one is different.
 - Ask panelists to identify the odd sample.
 - The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
- Flavor Profile Analysis (Quantitative Descriptive Analysis - QDA):
 - Present panelists with a range of concentrations of **di-n-amyl disulfide** in the food matrix.
 - Using a standardized scoresheet with relevant flavor descriptors (e.g., onion, garlic, sulfury, savory, sweet, metallic), panelists rate the intensity of each attribute for each

sample.

- Analyze the data to create a flavor profile for **di-n-amyl disulfide** at different concentrations.

Workflow for Sensory Evaluation:



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Caption: Workflow for the sensory evaluation of **di-n-amyl disulfide**.

Analytical Quantification Protocol (Headspace GC-MS)

Objective: To quantify the concentration of **di-n-amyl disulfide** in a food matrix.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Headspace autosampler
- GC column suitable for volatile sulfur compounds (e.g., DB-5ms, DB-WAX)
- **Di-n-amyl disulfide** standard
- Internal standard (e.g., d10-diethyl sulfide or another suitable deuterated analog)
- Food matrix

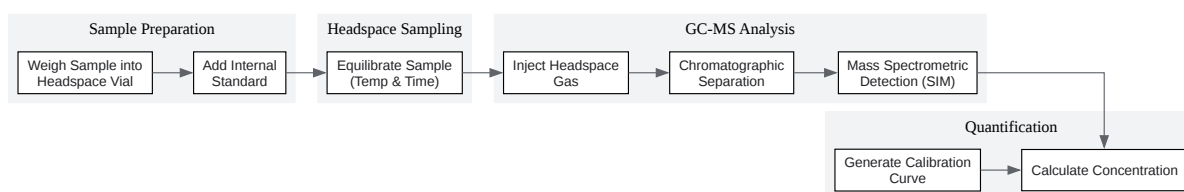
- Solvent for extraction (if necessary, e.g., dichloromethane)
- Headspace vials with septa

Methodology:

- Standard Preparation: Prepare a series of calibration standards of **di-n-amyI disulfide** in the same (or a similar) matrix as the sample, each containing a fixed concentration of the internal standard.
- Sample Preparation:
 - Accurately weigh a known amount of the food sample into a headspace vial.
 - Add a known amount of the internal standard.
 - If the matrix is solid, a liquid extraction or the addition of a matrix modifier may be necessary to facilitate the release of volatiles.
- Headspace Sampling:
 - Place the vials in the headspace autosampler.
 - Equilibrate the samples at a specific temperature and time to allow the volatile compounds to partition into the headspace. Typical conditions might be 60-80°C for 15-30 minutes.
- GC-MS Analysis:
 - Inject a known volume of the headspace gas onto the GC column.
 - Use a temperature program that effectively separates **di-n-amyI disulfide** from other volatile compounds.
 - The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for **di-n-amyI disulfide** and the internal standard.
- Quantification:

- Generate a calibration curve by plotting the ratio of the peak area of **di-n-amyl disulfide** to the peak area of the internal standard against the concentration of the standards.
- Calculate the concentration of **di-n-amyl disulfide** in the sample based on its peak area ratio and the calibration curve.

Workflow for GC-MS Analysis:

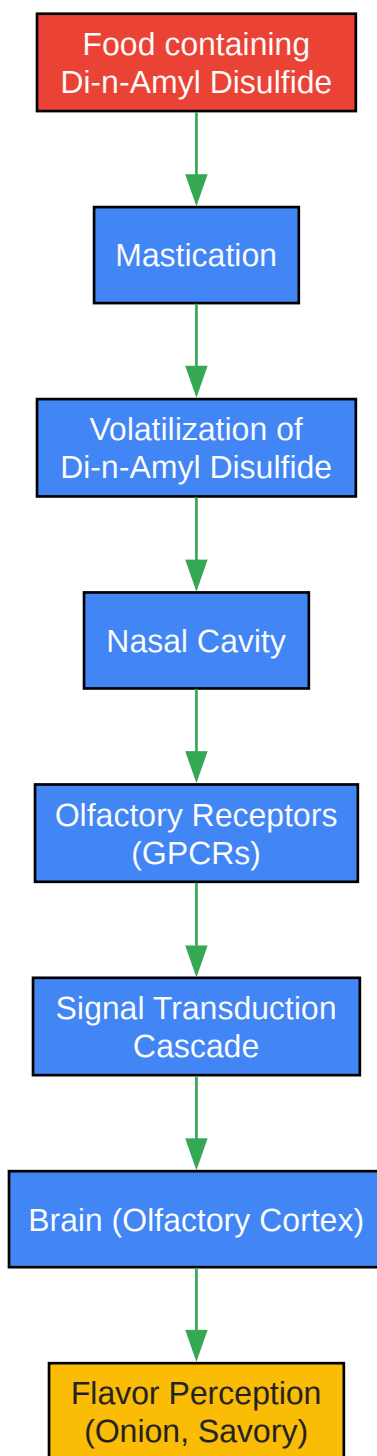


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Caption: Workflow for the quantitative analysis of **di-n-amyl disulfide** by HS-GC-MS.

Flavor Perception Pathway

The perception of **di-n-amyl disulfide**'s flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). The volatile nature of the disulfide allows it to travel to the olfactory receptors in the nasal cavity, where it binds to specific G-protein coupled receptors, initiating a signaling cascade that results in the perception of its characteristic aroma.



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Caption: Simplified pathway of **di-n-amyl disulfide** flavor perception.

Conclusion

Di-n-amyl disulfide is a valuable tool for food scientists and flavorists seeking to create authentic and impactful savory flavors. Its GRAS status and well-defined oniony, savory profile make it a reliable ingredient for a variety of food applications. The provided protocols for sensory evaluation and analytical quantification offer a framework for its effective and controlled use in food product development. Further research to determine precise sensory thresholds in various food matrices would be beneficial for more nuanced flavor creation.

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